molecular formula C23H23N3O4S B4770023 5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID

5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID

Cat. No.: B4770023
M. Wt: 437.5 g/mol
InChI Key: OKHBOSXODZYTCY-UHFFFAOYSA-N
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Description

5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a pyridylmethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyridylmethyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, which facilitate the formation of carbon-carbon and carbon-nitrogen bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID: shares structural similarities with other thienyl and pyridylmethyl derivatives.

    Other similar compounds: include those with variations in the substituents on the thienyl or phenyl rings, which can alter their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity

Properties

IUPAC Name

5-[[5-methyl-4-phenyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-15-20(17-8-3-2-4-9-17)21(22(30)25-14-16-7-6-12-24-13-16)23(31-15)26-18(27)10-5-11-19(28)29/h2-4,6-9,12-13H,5,10-11,14H2,1H3,(H,25,30)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHBOSXODZYTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCCC(=O)O)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID
Reactant of Route 2
5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID
Reactant of Route 3
5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID
Reactant of Route 4
5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID
Reactant of Route 5
Reactant of Route 5
5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID
Reactant of Route 6
Reactant of Route 6
5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID

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